Magnesium, chloro(3-methoxyphenyl)-
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Overview
Description
. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, chloro(3-methoxyphenyl)- is typically prepared through the Grignard reaction. This involves the reaction of 3-methoxybenzyl chloride with magnesium metal in an anhydrous ether solvent . The reaction must be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of magnesium, chloro(3-methoxyphenyl)- follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro(3-methoxyphenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often uses alkyl or aryl halides under anhydrous conditions.
Coupling Reactions: Requires palladium catalysts and bases like potassium carbonate.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Magnesium, chloro(3-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of magnesium, chloro(3-methoxyphenyl)- involves its role as a nucleophile. The magnesium atom in the compound donates electrons to form a bond with electrophilic carbon atoms in other molecules. This nucleophilic addition is a key step in many organic synthesis reactions. The compound can also participate in oxidative addition and transmetalation processes, particularly in coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Magnesium, chloro(phenyl)-: Another Grignard reagent with similar reactivity but different substituents.
Magnesium, chloro(4-methoxyphenyl)-: Similar structure but with the methoxy group in a different position.
Magnesium, chloro(2-methoxyphenyl)-: Another positional isomer with different reactivity patterns.
Uniqueness
Magnesium, chloro(3-methoxyphenyl)- is unique due to the position of the methoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This positional effect can lead to different products and reaction pathways compared to its isomers .
Properties
CAS No. |
189032-84-6 |
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Molecular Formula |
C7H7ClMgO |
Molecular Weight |
166.89 g/mol |
IUPAC Name |
magnesium;methoxybenzene;chloride |
InChI |
InChI=1S/C7H7O.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
ZKJIBOPFTIIXPE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C[C-]=C1.[Mg+2].[Cl-] |
Origin of Product |
United States |
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